Home > Products > Screening Compounds P58211 > 4-{5-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
4-{5-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine -

4-{5-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine

Catalog Number: EVT-4344684
CAS Number:
Molecular Formula: C23H28N4O6
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CV-4093 (2HCl) is a synthetic dihydropyridine derivative investigated for its potential as a calcium antagonist and antihypertensive agent [, , , ].

Synthesis Analysis

CV-4093 (2HCl) was synthesized using a modified Hantzsch synthesis []. This method involved using commercially available ethyl[3-14C]acetoacetate as the starting material. The overall radiochemical yield of the synthesis was 23.7% [].

Molecular Structure Analysis

CV-4093 (2HCl) shares structural similarities with other dihydropyridine calcium channel blockers, featuring a dihydropyridine ring substituted with various groups, including a phenyl ring with a nitro group and a piperazine ring with a diphenylmethyl substituent [, , , ]. The stereochemistry of the molecule has also been investigated, with the synthesis and pharmacological evaluation of its enantiomers [(S)-(+)-1 and (R)-(-)-1] [, ].

Mechanism of Action

CV-4093 (2HCl) acts as a calcium channel blocker, primarily targeting L-type calcium channels in vascular smooth muscle cells []. By blocking these channels, it inhibits calcium influx into the cells, leading to vasodilation and a decrease in blood pressure []. Studies have shown that it effectively inhibits contractions induced by various agents, including calcium, Bay K 8644 (a calcium channel agonist), potassium chloride, prostaglandin F2 alpha (PGF2 alpha), U-46619, and endothelin-1 [].

Pharmacological Effects:

CV-4093 (2HCl) exhibits potent vaso-relaxant properties in various isolated canine arteries, including basilar, coronary, mesenteric, and intrarenal arteries []. It effectively relaxes these arteries precontracted with different agents, indicating its calcium antagonist activity []. The potency of CV-4093 (2HCl) is comparable to nicardipine and significantly higher than nifedipine []. It also demonstrates antihypertensive effects in spontaneously hypertensive rats [, ].

NKY-722

Compound Description: NKY-722, also known as (+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride [], is a novel water-soluble dihydropyridine derivative studied for its calcium antagonist effects. Research indicates it exhibits potent vasorelaxant effects on isolated canine arteries, showing particular potency in the basilar, coronary, mesenteric, and intrarenal arteries []. This activity is attributed to its calcium channel blocking properties, inhibiting calcium-induced contractions and those induced by Bay K 8644 []. NKY-722 demonstrates a greater potency compared to nifedipine and shows comparable potency to nicardipine in various assays [].

Nicardipine

Compound Description: Nicardipine is another dihydropyridine calcium channel blocker investigated for its vasodilatory effects []. Like NKY-722, nicardipine effectively relaxes various canine arteries, including the basilar, coronary, mesenteric, and intrarenal arteries []. It acts by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation []. Nicardipine shows comparable potency to NKY-722 and is significantly more potent than nifedipine in inhibiting both calcium-induced and Bay K 8644-induced contractions in isolated arteries [].

Nifedipine

Compound Description: Nifedipine is a well-established dihydropyridine calcium channel blocker widely used in treating hypertension and angina []. In the provided research, it serves as a reference compound to compare the vasodilatory potency of NKY-722 and nicardipine []. While effective in relaxing isolated canine arteries, nifedipine consistently demonstrates lower potency compared to both NKY-722 and nicardipine []. This difference in potency highlights the impact of subtle structural variations within the dihydropyridine class on pharmacological activity [].

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Compound Description: This compound, studied in its optically active forms [(S)-(+)-1 and (R)-(-)-1], belongs to the dihydropyridine class of calcium channel blockers [, ]. The research focused on determining the more pharmacologically active enantiomer, identifying the (4S)-(+)-enantiomer as the more potent form in terms of antihypertensive effects in spontaneously hypertensive rats and inhibition of [3H]nimodipine binding to rat cardiac membrane homogenate [, ].

CV-4093 (2HCl)

Compound Description: CV-4093 (2HCl), chemically known as 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl (±)-1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride, is another dihydropyridine calcium channel blocker []. A carbon-14 labeled version of this compound, [14C]CV-4093 (2HCl), was synthesized to investigate its metabolic pathways and distribution in animal models [].

Properties

Product Name

4-{5-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone

Molecular Formula

C23H28N4O6

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C23H28N4O6/c1-31-19-13-17(14-20(16-19)32-2)23(28)26-7-5-24(6-8-26)18-3-4-21(27(29)30)22(15-18)25-9-11-33-12-10-25/h3-4,13-16H,5-12H2,1-2H3

InChI Key

OKGGFMFQDGYJQH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.